![molecular formula C17H14ClN3O2 B2519123 Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate CAS No. 1260988-77-9](/img/structure/B2519123.png)
Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate, also known as ECA, is a chemical compound that has been widely studied for its potential applications in scientific research. ECA is a member of the quinazoline family of compounds, which have been shown to have a variety of pharmacological properties. In
Applications De Recherche Scientifique
Antimicrobial Applications
Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate and its derivatives have been studied for their potential antimicrobial properties. For instance, derivatives of this compound have been synthesized and screened for antibacterial and antifungal activities, showing effectiveness against various microorganisms like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and others (Desai, Shihora, & Moradia, 2007).
Molecular Docking and Biological Potentials
Studies have also focused on the synthesis and molecular docking of new derivatives, assessing their biological potentials. For example, some derivatives have shown promise in inhibiting enzymes and receptors involved in inflammatory processes, and in protecting against liver toxicity in rats, suggesting their potential for developing new therapeutic agents (Borik & Prof. Mohammed Abdalla Hussein, 2021).
Potential for Monoamine Oxidase Inhibition
Some derivatives have been synthesized to study their monoamine oxidase inhibitory and anticonvulsant properties. This research avenue explores the potential of these compounds in neurological and psychiatric disorders (Misra, Dwivedi, & Parmar, 1980).
Fluorescent Properties
The fluorescent properties of derivatives have also been a subject of study, expanding the potential applications of these compounds in analytical and diagnostic fields. By modifying the chemical structure, researchers have been able to synthesize compounds with specific fluorescent characteristics (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).
Antiplatelet Activity
There has been research into the antiplatelet activity of certain derivatives, identifying compounds with significant inhibitory effects on platelet aggregation. This suggests potential applications in the development of novel antiplatelet drugs (Chen et al., 2008).
In Vitro Cytotoxic Evaluation
Evaluating the cytotoxic effects of these compounds against various cancer cell lines is another significant area of research. Some derivatives have shown promising inhibitory effects against cancer cell growth, indicating their potential in cancer therapy (El-Deen, Anwar, & Hasabelnaby, 2016).
Propriétés
IUPAC Name |
ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-23-17(22)11-3-6-13(7-4-11)21-16-14-9-12(18)5-8-15(14)19-10-20-16/h3-10H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLBHQYBAJLYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

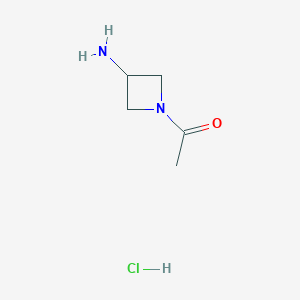
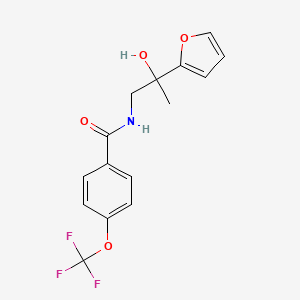
![methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2519045.png)
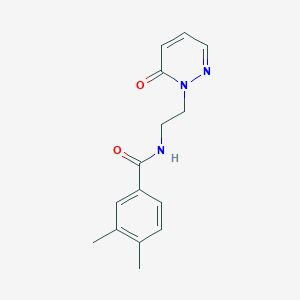
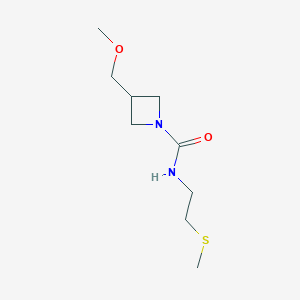
![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519052.png)
![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)

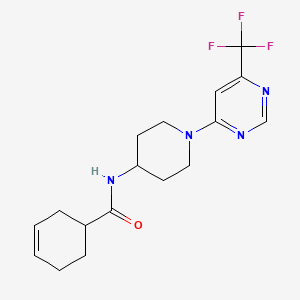
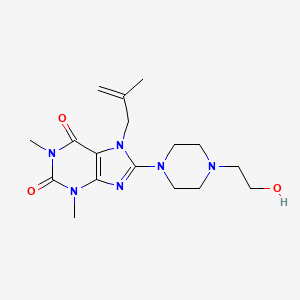
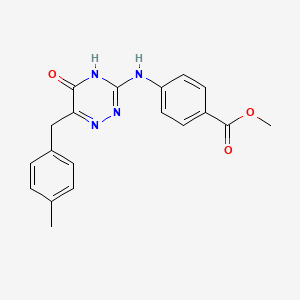
![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2519063.png)